Copper(I) bromide

Catalog No.
S1526562
CAS No.
7787-70-4
M.F
BrCu
M. Wt
143.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(I) bromide

CAS Number

7787-70-4

Product Name

Copper(I) bromide

IUPAC Name

copper(1+);bromide

Molecular Formula

BrCu

Molecular Weight

143.45 g/mol

InChI

InChI=1S/BrH.Cu/h1H;/q;+1/p-1

InChI Key

NKNDPYCGAZPOFS-UHFFFAOYSA-M

SMILES

[Cu]Br

solubility

Slightly sol in cold water; sol in hydrochloric acid, hydrobromic acid, ammonium hydroxide with the formation of complexes; practically insoluble in acetone, concentrated sulfuric acid
Soluble in hydrochloric acid and ammonium hydroxide; insoluble in acetone and sulfuric acid
Slightly soluble in wate

Synonyms

Copper Bromide (Cu4Br4); Copper Monobromide; Copper(1+) Bromide; Copper(1+) Bromide Tetramer; Cuprous Bromide

Canonical SMILES

[Cu+].[Br-]

The exact mass of the compound Copper(I) bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in cold water; sol in hydrochloric acid, hydrobromic acid, ammonium hydroxide with the formation of complexes; practically insoluble in acetone, concentrated sulfuric acidsoluble in hydrochloric acid and ammonium hydroxide; insoluble in acetone and sulfuric acidslightly soluble in water. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Copper(I) bromide (CAS 7787-70-4) is a diamagnetic, polymeric cuprous halide widely procured as a primary catalyst and precursor in advanced organic synthesis and macromolecular engineering. Functioning as a highly efficient source of Cu(I), it is characterized by its insolubility in water and most organic solvents, though it readily forms soluble coordination complexes with amines, phosphines, and dimethyl sulfide (e.g., CuBr·SMe2). In industrial and laboratory settings, CuBr is a benchmark catalyst for Atom Transfer Radical Polymerization (ATRP), Sandmeyer reactions, and various cross-coupling methodologies. Its procurement value is driven by its specific redox potential, halide-ligand bond dissociation energy, and intermediate electronegativity, which collectively govern reaction kinetics, active species stabilization, and photophysical properties in ways that lighter (CuCl) or heavier (CuI) copper halides cannot replicate [1].

Generic substitution of Copper(I) bromide with Copper(I) chloride (CuCl), Copper(I) iodide (CuI), or Copper(II) bromide (CuBr2) routinely fails due to critical differences in redox potentials, bond dissociation energies, and oxidation state stability. In ATRP, substituting CuBr with CuCl in a bromo-initiator system induces halogen exchange, fundamentally altering the activation rate constant and shifting the propagation kinetics, which can disrupt targeted molecular weight distributions[1]. In cross-coupling reactions, replacing CuBr with CuI can lead to sluggish oxidative addition or incompatible ligand coordination, while using CuBr2 necessitates in situ reduction, creating an induction period that delays the formation of the active Cu(I) catalytic species [2]. Consequently, buyers must procure the exact halide matched to the specific kinetic and mechanistic requirements of their synthetic route.

Activation Kinetics in Atom Transfer Radical Polymerization (ATRP)

In ATRP, the choice of the copper halide counterion strictly controls the activation rate parameter (k_act). When using a bromoisobutyryl macroinitiator, substituting CuBr with CuCl increases k_act by more than a factor of two (from 0.014 to 0.038 L mol-1 s-1 at 90 °C) [1]. While this mixed-halide (R-Br/CuCl) approach is sometimes used to force preferential chloride end-capping for lower dispersity, it introduces complex halogen exchange dynamics. Procuring CuBr for matched-halide (R-Br/CuBr) systems ensures predictable, homogeneous reaction kinetics without the deceleration in subsequent propagation steps caused by the formation of stronger C-Cl bonds [2].

Evidence DimensionActivation rate constant (k_act) for a bromo-macroinitiator
Target Compound Data0.014 L mol-1 s-1 (CuBr/PPI catalyst)
Comparator Or Baseline0.038 L mol-1 s-1 (CuCl/PPI catalyst)
Quantified DifferenceCuCl increases the initial activation rate by >2.7x, but induces heterogeneous halogen exchange.
ConditionsATRP of a poly(ethylene-co-butylene) macroinitiator in p-xylene at 90 °C using N-n-pentyl-2-pyridylmethanimine (PPI) ligands.

Buyers scaling up polymer production must procure CuBr to maintain matched-halide systems, ensuring predictable propagation rates and avoiding the kinetic complexities of halogen crossover.

Catalyst Efficiency in Cross-Dehydrogenative Coupling (CDC)

In the oxidative cross-dehydrogenative coupling (CDC) of tertiary amines with carbon nucleophiles, CuBr delivers higher product yields at equivalent or lower loadings compared to other copper sources. Systematic screening of CuCl, CuI, CuBr, and Cu(II) salts demonstrated that CuBr provides the highest conversion for the functionalization of tetrahydroisoquinolines [1]. Specifically, CuBr enabled the reaction to proceed smoothly at room temperature, achieving a 72% isolated yield even when the catalyst loading was reduced to an ultra-low 0.5 mol % [1]. Heavier halides like CuI or lighter halides like CuCl failed to match this efficiency, requiring higher stoichiometric loadings to achieve comparable conversions.

Evidence DimensionIsolated yield at ultra-low catalyst loading
Target Compound Data72% isolated yield at 0.5 mol % CuBr
Comparator Or BaselineCuCl, CuI, and Cu(II) salts (lower yields or required higher stoichiometric loadings)
Quantified DifferenceCuBr successfully maintained >70% yield at fractional molar loadings (0.5 mol %) where other halides lost efficacy.
ConditionsCDC of tetrahydroisoquinoline and dialkyl malonates at room temperature with tert-butyl hydroperoxide (TBHP).

Selecting CuBr for CDC workflows allows chemical manufacturers to drastically reduce transition metal catalyst loading, lowering raw material costs and minimizing downstream heavy-metal remediation.

Active Species Generation in C-N Cross-Coupling

For the C-N cross-coupling of aryl chlorides with amines, the initial oxidation state of the copper precursor dictates the immediate availability of the active catalytic species. While Copper(II) bromide (CuBr2) is a common bench-stable alternative, NMR studies reveal that Cu(I) is the true active species [1]. When the reaction is initiated directly with CuBr, 82% of the copper in solution remains as the active Cu(I) complex after just 5 minutes. In contrast, initiating with CuBr2 requires in situ reduction, yielding only 30% active Cu(I) in the same timeframe [1]. Procuring CuBr directly bypasses this induction period.

Evidence DimensionConcentration of active Cu(I) catalytic species at 5 minutes
Target Compound Data82% active Cu(I) (using CuBr precursor)
Comparator Or Baseline30% active Cu(I) (using CuBr2 precursor)
Quantified DifferenceCuBr provides a 2.7-fold higher immediate concentration of the active catalytic species compared to CuBr2.
ConditionsC-N coupling of chloroanisole with n-hexylamine using an oxalohydrazide ligand at 80 °C.

Procuring Cu(I) bromide directly eliminates the kinetic induction period required to reduce Cu(II) precursors, ensuring faster reaction initiation in time-sensitive pharmaceutical syntheses.

Matched-Halide Atom Transfer Radical Polymerization (ATRP)

CuBr is the standard catalyst choice for ATRP workflows utilizing brominated initiators (e.g., ethyl 2-bromoisobutyrate). Because it prevents the halogen exchange dynamics seen with CuCl, CuBr ensures a predictable activation/deactivation equilibrium and maintains a consistent propagation rate throughout the polymerization process[1].

Low-Loading Cross-Dehydrogenative Coupling (CDC)

In the synthesis of complex alkaloids or pharmaceutical intermediates via CDC of sp3 C-H bonds, CuBr is a highly effective catalyst. Its demonstrated ability to maintain >70% yields at loadings as low as 0.5 mol % makes it highly cost-effective and simplifies post-reaction purification compared to CuI or CuCl [2].

Rapid-Initiation C-N and C-O Cross-Couplings

For the amination or etherification of challenging aryl chlorides, directly utilizing CuBr bypasses the in situ reduction step required by Cu(II) salts. This provides immediate access to high concentrations of the active Cu(I) catalytic species, minimizing induction times and improving overall throughput in fine chemical manufacturing [3].

Physical Description

Copper (i) bromide appears as white powder or crystal. Turns green to dark blue on exposure to sunlight. Sinks and mixes slowly with water. (USCG, 1999)

Color/Form

White powder or cubic crystals (zinc blende structure)
White tetrahedral crystals
White crystalline solid becoming green in light

Hydrogen Bond Acceptor Count

1

Exact Mass

141.84793 g/mol

Monoisotopic Mass

141.84793 g/mol

Boiling Point

2453 °F at 760 mm Hg (USCG, 1999)
1345 °C

Heavy Atom Count

2

Density

4.72 at 77 °F (USCG, 1999)
4.72 @ 25 °C/4 °C

Melting Point

939.2 °F (USCG, 1999)
504 °C

UNII

R8V209A5G0

GHS Hazard Statements

Aggregated GHS information provided by 186 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (47.31%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (52.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (52.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (49.46%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (49.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 MM HG @ 572 °C

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

7787-70-4

Metabolism Metabolites

Copper is mainly absorbed through the gastrointestinal tract, but it can also be inhalated and absorbed dermally. It passes through the basolateral membrane, possibly via regulatory copper transporters, and is transported to the liver and kidney bound to serum albumin. The liver is the critical organ for copper homoeostasis. In the liver and other tissues, copper is stored bound to metallothionein, amino acids, and in association with copper-dependent enzymes, then partitioned for excretion through the bile or incorporation into intra- and extracellular proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. Copper may induce the production of metallothionein and ceruloplasmin. The membrane-bound copper transporting adenosine triphosphatase (Cu-ATPase) transports copper ions into and out of cells. Physiologically normal levels of copper in the body are held constant by alterations in the rate and amount of copper absorption, compartmental distribution, and excretion. Bromine is mainly absorbed via inhalation, but may also enter the body through dermal contact. Bromine salts can be ingested. Due to its reactivity, bromine quickly forms bromide and may be deposited in the tissues, displacing other halogens. (L626, L277, L279)

Wikipedia

Copper(I) bromide

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Bromide (photographic laboratory): Potential absorption and bromide transfer into milk. /from Table 7/
Maternal Medication Usually Compatible with Breast-Feeding: Bromide: Rash, weakness, absence of cry with maternal intake of 5.4 g/d. /from Table 6/

Methods of Manufacturing

Prepn: Briggs, J Chem Soc 127: 496 (1925); Keller, Wycoff, Inorg Syn 2: 3 (1946); Wagner, Wagner, J Chem Phys 26: 1597 (1957).
... By reducing copper(II) sulfate soln containing potassium bromide with sulfur dioxide or other standard reducing agents, or with metallic copper.
Prepared pyrometallurgically or by reducing a copper(II) sulfate solution in the presence of sodium bromide, usually with sulfur dioxide or metallic copper.

General Manufacturing Information

Copper bromide (CuBr): ACTIVE

Stability Shelf Life

It oxidizes slowly in air ... .

Dates

Last modified: 08-15-2023

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